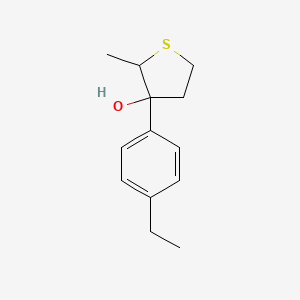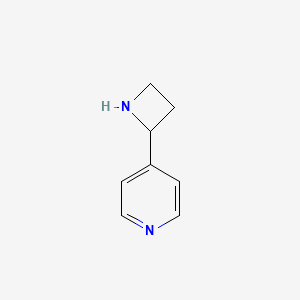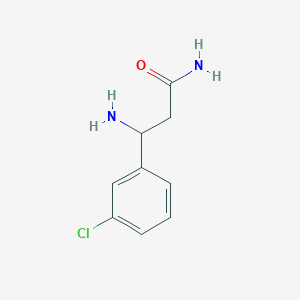
3-(4-Methylcyclohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylcyclohexyl)aniline is an organic compound with the molecular formula C13H19N It consists of an aniline group attached to a 4-methylcyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, 4-methylcyclohexyl nitrobenzene can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound . Another method involves the nucleophilic aromatic substitution of haloarenes with amines under high-temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic hydrogenation processes. This method ensures high yield and purity of the final product. The reaction typically occurs in a hydrogenation reactor where the nitro compound is exposed to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylcyclohexyl)aniline undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, peroxymonosulfuric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Scientific Research Applications
3-(4-Methylcyclohexyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methylcyclohexyl)aniline involves its interaction with specific molecular targets. For instance, it can act as a nucleophile in various chemical reactions due to the presence of the amino group. The compound’s effects are mediated through pathways involving nucleophilic substitution and electrophilic aromatic substitution . Additionally, its biological activities may be attributed to its ability to interact with cellular proteins and enzymes, modulating their functions .
Comparison with Similar Compounds
Aniline: Aniline is a simpler aromatic amine with a benzene ring attached to an amino group.
Cyclohexylamine: This compound has a cyclohexyl ring attached to an amino group.
4-Methylcyclohexylamine: Similar to 3-(4-Methylcyclohexyl)aniline but without the aromatic ring, making it more flexible and less reactive in electrophilic aromatic substitution reactions.
Uniqueness: this compound is unique due to its combination of an aromatic ring and a cyclohexyl ring with a methyl substituent. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where both aromatic and aliphatic characteristics are desired .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-(4-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H19N/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-4,9-11H,5-8,14H2,1H3 |
InChI Key |
LZKGMSWEROZIKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


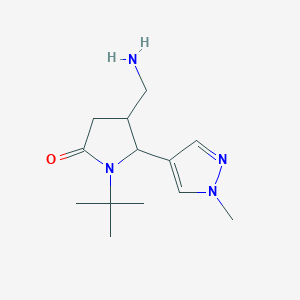
![[1,3]Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride](/img/structure/B13216004.png)
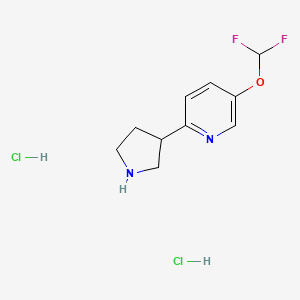
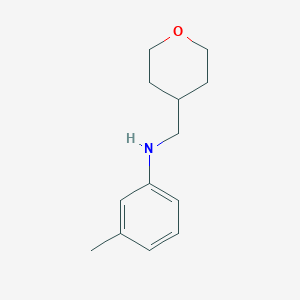
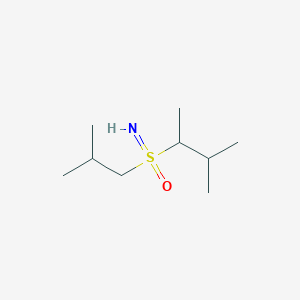

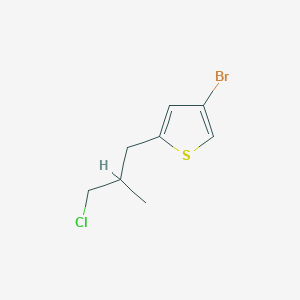
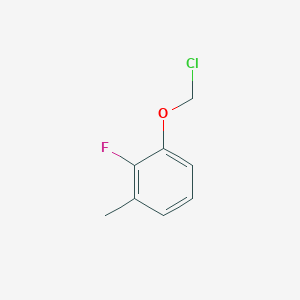

![1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13216062.png)
